2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide
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Overview
Description
2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of a dihydroxyphenyl group and an oxazolo-pyridinium ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with 2-aminopyridine in the presence of a brominating agent. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds and interact with active sites of enzymes, while the oxazolo-pyridinium ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide
- 1-(2,5-Diphenyl[1,3]oxazolo[5,4-b]pyridin-7-yl)-2-naphthol
Uniqueness
2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is unique due to the presence of both dihydroxyphenyl and oxazolo-pyridinium groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
61395-20-8 |
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Molecular Formula |
C13H10BrNO3 |
Molecular Weight |
308.13 g/mol |
IUPAC Name |
3-([1,2]oxazolo[2,3-a]pyridin-8-ium-2-yl)benzene-1,2-diol;bromide |
InChI |
InChI=1S/C13H9NO3.BrH/c15-11-6-3-5-10(13(11)16)12-8-9-4-1-2-7-14(9)17-12;/h1-8,15H;1H |
InChI Key |
XGJQWOLKGMWTID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+]2C(=C1)C=C(O2)C3=C(C(=CC=C3)O)O.[Br-] |
Origin of Product |
United States |
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